1-(6-Azidohexyloxy)-3-bromobenzene
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Overview
Description
1-(6-Azidohexyloxy)-3-bromobenzene is an organic compound that features both azide and bromine functional groups
Preparation Methods
The synthesis of 1-(6-Azidohexyloxy)-3-bromobenzene typically involves a multi-step process. One common method includes the reaction of 1-bromo-3-hydroxybenzene with 6-bromohexanol to form 1-(6-bromohexyloxy)-3-bromobenzene. This intermediate is then reacted with sodium azide in a solvent such as dimethylformamide (DMF) to yield the final product .
Chemical Reactions Analysis
1-(6-Azidohexyloxy)-3-bromobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Click Chemistry: The azide group can participate in Huisgen 1,3-dipolar cycloaddition reactions with alkynes to form 1,2,3-triazoles
Scientific Research Applications
1-(6-Azidohexyloxy)-3-bromobenzene is utilized in several scientific research applications:
Materials Science: It is used in the synthesis of liquid crystalline polymers and other advanced materials.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules through click chemistry and other reactions.
Bioconjugation: The azide group allows for the attachment of biomolecules in bioconjugation reactions, facilitating the study of biological processes.
Mechanism of Action
The mechanism of action of 1-(6-Azidohexyloxy)-3-bromobenzene primarily involves its functional groups. The azide group can undergo cycloaddition reactions, forming stable triazole rings, while the bromine atom can be substituted by various nucleophiles. These reactions enable the compound to participate in the formation of complex molecular structures .
Comparison with Similar Compounds
1-(6-Azidohexyloxy)-3-bromobenzene can be compared to other azido and bromo compounds:
1-(6-Azidohexyloxy)-4-iodobenzene: Similar in structure but contains an iodine atom instead of bromine, which can affect its reactivity and applications.
1,4-Bis(6-azidohexyloxy)benzene: Contains two azide groups, making it more reactive in click chemistry reactions.
6-Azidohexylbenzene: Lacks the bromine atom, which limits its use in substitution reactions.
These comparisons highlight the unique reactivity and versatility of this compound in various chemical processes.
Properties
Molecular Formula |
C12H16BrN3O |
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Molecular Weight |
298.18 g/mol |
IUPAC Name |
1-(6-azidohexoxy)-3-bromobenzene |
InChI |
InChI=1S/C12H16BrN3O/c13-11-6-5-7-12(10-11)17-9-4-2-1-3-8-15-16-14/h5-7,10H,1-4,8-9H2 |
InChI Key |
LNVWTQQSGFTKKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OCCCCCCN=[N+]=[N-] |
Origin of Product |
United States |
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